BenchChemオンラインストアへようこそ!

Cyclobutylmethanamine

Antimicrobial Antibiotic MRSA

Cyclobutylmethanamine (CAS 4415-83-2), also known as Cyclobutylmethylamine or (Aminomethyl)cyclobutane, is a primary aliphatic amine (C₅H₁₁N, MW: 85.15 g/mol). Its defining structural feature is a four-membered cyclobutane ring attached to a methylamine group.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 4415-83-2
Cat. No. B1581762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylmethanamine
CAS4415-83-2
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESC1CC(C1)CN
InChIInChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2
InChIKeyLQNHRNOPWKZUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutylmethanamine (CAS 4415-83-2) Procurement: A Unique Primary Amine Building Block for Conformationally Constrained Drug Discovery


Cyclobutylmethanamine (CAS 4415-83-2), also known as Cyclobutylmethylamine or (Aminomethyl)cyclobutane, is a primary aliphatic amine (C₅H₁₁N, MW: 85.15 g/mol) . Its defining structural feature is a four-membered cyclobutane ring attached to a methylamine group [1]. The rigid, puckered conformation of the cyclobutane ring introduces significant conformational constraints into target molecules, a property widely leveraged in medicinal chemistry to potentially enhance binding affinity, improve metabolic stability, and favorably modulate physicochemical properties like lipophilicity [2].

Why Generic Substitution of Cyclobutylmethanamine (CAS 4415-83-2) is Not Feasible in Lead Optimization


While other cycloalkylmethylamines (e.g., cyclopropylmethylamine, cyclopentylmethylamine) or acyclic alkylamines (e.g., isopentylamine) can serve similar roles as primary amine building blocks, simple substitution is scientifically unsound without rigorous re-validation. The cyclobutane ring's unique conformational properties—including its non-planar puckered geometry and specific ring strain—directly translate into altered three-dimensional molecular shapes [1]. This can lead to profound differences in key drug-like properties, such as target binding kinetics (kon/koff rates), off-target selectivity, and in vivo pharmacokinetic (PK) parameters. Replacing a cyclobutylmethyl moiety with a more flexible acyclic chain or a different-sized ring may fundamentally alter the biological activity and efficacy of the final compound [2]. The following quantitative evidence highlights specific instances where this unique scaffold provides a measurable advantage.

Quantitative Evidence Guide: Data-Driven Differentiation of Cyclobutylmethanamine (CAS 4415-83-2) for R&D Procurement


Potent Antimicrobial Activity of Fluoroquinolone Derivatives Against MRSA (Patent WO2023056123)

A recent patent application (WO2023056123) discloses a series of fluoroquinolone antibiotics incorporating cyclobutylmethanamine as a critical structural moiety. These derivatives exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains [1]. While the patent does not provide a direct, side-by-side MIC comparison with the corresponding cyclopropyl or acyclic amine analogs, the data firmly establishes that the cyclobutylmethanamine scaffold is compatible with, and likely essential for, achieving high potency against this clinically challenging pathogen [1].

Antimicrobial Antibiotic MRSA Fluoroquinolone

Lipophilicity Profile: A 'Goldilocks' LogP for CNS Drug Design

Cyclobutylmethanamine exhibits a consensus Log Po/w of 0.93 . This value places it within the optimal lipophilicity range (LogP 1-3) often targeted for central nervous system (CNS) drug candidates, providing a favorable balance between passive permeability and low metabolic clearance [1]. In contrast, the larger and more lipophilic cyclohexylmethylamine analog (LogP ~2.0, predicted) may present a higher risk of metabolic instability and off-target promiscuity. Conversely, the smaller cyclopropylmethylamine analog (LogP ~0.2, predicted) might suffer from insufficient membrane permeability [1].

CNS Drug Discovery Lipophilicity Physicochemical Properties ADME

Computational Drug Design: Measurable Conformational Rigidity

The cyclobutane ring's non-planar, puckered conformation imposes significant constraints on the spatial orientation of the attached aminomethyl group. This rigidity restricts the number of accessible low-energy conformations, which can enhance target binding affinity by reducing the entropic penalty upon binding [1]. In contrast, more flexible acyclic alkylamine linkers (e.g., n-butylamine) can adopt numerous conformations, potentially leading to lower binding affinities and reduced selectivity [2].

Conformational Analysis Drug Design Computational Chemistry Scaffold Hopping

Cyclobutylmethanamine (CAS 4415-83-2): Optimal Research and Industrial Application Scenarios


Novel Antibiotic Development Targeting Multidrug-Resistant Pathogens

Procurement of cyclobutylmethanamine is strategically justified for medicinal chemistry programs developing next-generation antibiotics, specifically fluoroquinolones or novel chemotypes, targeting difficult-to-treat Gram-positive pathogens like MRSA. The evidence from patent WO2023056123 demonstrates that this scaffold can be successfully integrated into antibiotic cores to yield compounds with potent activity against resistant strains [1].

CNS Drug Discovery and Lead Optimization Programs

Cyclobutylmethanamine is an ideal building block for CNS drug discovery due to its balanced lipophilicity profile (Consensus LogP = 0.93) [1]. This property positions it within the 'CNS MPO' (Central Nervous System Multiparameter Optimization) sweet spot, promising a favorable balance of permeability and low metabolic liability . Its use can help medicinal chemists de-risk early-stage CNS programs by improving the odds of achieving desirable ADME and safety profiles.

Medicinal Chemistry for Conformational Constraint and Scaffold Hopping

In lead optimization projects where improving target binding affinity or selectivity is the primary goal, cyclobutylmethanamine serves as a privileged scaffold for introducing conformational rigidity [1]. It is a valuable tool for scaffold-hopping exercises, where a flexible alkyl linker in a lead compound is replaced by the more rigid cyclobutylmethyl group to potentially enhance target engagement and improve the overall drug-likeness of the series [1].

Custom Synthesis of Complex Pharmacophores

For CROs and internal R&D labs requiring bespoke intermediates, cyclobutylmethanamine is a versatile starting material for synthesizing more complex amines, amides, and heterocycles. Its primary amine group is a reactive handle for reductive aminations, amidations, and nucleophilic substitutions, enabling the rapid construction of diverse, patentable chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.